molecular formula C11H14O3 B14644048 2,5-Cyclohexadien-1-one, 2,6-dimethoxy-4-(1-methylethylidene)- CAS No. 55182-52-0

2,5-Cyclohexadien-1-one, 2,6-dimethoxy-4-(1-methylethylidene)-

Cat. No.: B14644048
CAS No.: 55182-52-0
M. Wt: 194.23 g/mol
InChI Key: OOZQWMPCACFVTE-UHFFFAOYSA-N
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Description

2,5-Cyclohexadien-1-one, 2,6-dimethoxy-4-(1-methylethylidene)- is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of methoxy groups and a methylethylidene substituent on the cyclohexadienone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadien-1-one, 2,6-dimethoxy-4-(1-methylethylidene)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-cyclohexadienone with methanol in the presence of an acid catalyst to introduce the methoxy groups. The methylethylidene group can be introduced through a subsequent reaction with an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadien-1-one, 2,6-dimethoxy-4-(1-methylethylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into cyclohexadienols or other reduced forms.

    Substitution: The methoxy and methylethylidene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexadienols.

Scientific Research Applications

2,5-Cyclohexadien-1-one, 2,6-dimethoxy-4-(1-methylethylidene)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadien-1-one, 2,6-dimethoxy-4-(1-methylethylidene)- involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methylethylidene groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Cyclohexadien-1-one, 2,6-dimethoxy-4-methyl-
  • 2,5-Cyclohexadien-1-one, 2,6-dimethoxy-4-ethyl-
  • 2,5-Cyclohexadien-1-one, 2,6-dimethoxy-4-propyl-

Uniqueness

2,5-Cyclohexadien-1-one, 2,6-dimethoxy-4-(1-methylethylidene)- is unique due to the presence of the methylethylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

55182-52-0

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2,6-dimethoxy-4-propan-2-ylidenecyclohexa-2,5-dien-1-one

InChI

InChI=1S/C11H14O3/c1-7(2)8-5-9(13-3)11(12)10(6-8)14-4/h5-6H,1-4H3

InChI Key

OOZQWMPCACFVTE-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C=C(C(=O)C(=C1)OC)OC)C

Origin of Product

United States

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